6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid

Catalog No.
S741538
CAS No.
651728-28-8
M.F
C16H23NO4
M. Wt
293.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic a...

CAS Number

651728-28-8

Product Name

6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid

IUPAC Name

6-[[2-(3,5-dimethylphenoxy)acetyl]amino]hexanoic acid

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

InChI

InChI=1S/C16H23NO4/c1-12-8-13(2)10-14(9-12)21-11-15(18)17-7-5-3-4-6-16(19)20/h8-10H,3-7,11H2,1-2H3,(H,17,18)(H,19,20)

InChI Key

QFVVFTILIXTSFU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OCC(=O)NCCCCCC(=O)O)C

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NCCCCCC(=O)O)C

Material Science Research

6-[2-(3,5-Dimethylphenoxy)acetamido]hexanoic acid possesses a carboxylic acid group and an aromatic group, functional groups commonly found in liquid crystal (LC) materials. Research efforts could explore the potential of this molecule to form LCs, which are materials that exhibit properties between those of solids and liquids. LCs find applications in various technological fields, including flat-panel displays and optical filters [].

Pharmaceutical Research

The presence of the amide and carboxylic acid functional groups suggests 6-[2-(3,5-Dimethylphenoxy)acetamido]hexanoic acid could be a target molecule for research in drug discovery. Scientists might investigate how this molecule interacts with biological targets, potentially leading to the development of new therapeutic agents [].

6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid is a synthetic compound characterized by its unique chemical structure, which includes a hexanoic acid backbone linked to a 3,5-dimethylphenoxyacetylamino group. This compound has garnered attention in various fields due to its potential therapeutic and industrial applications. Its molecular formula is C16H25N1O3C_{16}H_{25}N_{1}O_{3}, and it is recognized under the CAS number 651728-28-8. The compound's structure contributes to its distinctive properties, making it a subject of interest in medicinal chemistry and material science.

  • Amide Bond Formation: The amine group can react with carboxylic acids or their derivatives to form amides.
  • Esterification: The carboxylic acid moiety can undergo esterification reactions with alcohols, leading to the formation of esters.
  • Hydrolysis: In aqueous environments, the compound may hydrolyze, particularly under acidic or basic conditions, breaking down into its constituent parts.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid exhibits biological activities that may include anti-inflammatory and analgesic effects. The presence of the 3,5-dimethylphenoxy group is thought to enhance its pharmacological properties by improving bioavailability and modulating receptor interactions. Preliminary studies suggest potential applications in treating conditions related to inflammation and pain management.

Several synthesis methods have been explored for producing 6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid:

  • Direct Acylation: This method involves the acylation of hexanoic acid with 3,5-dimethylphenoxyacetyl chloride in the presence of a base such as triethylamine.
  • Coupling Reactions: Utilizing coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), hexanoic acid can be coupled with the appropriate amine derivative to form the desired product.
  • Multi-step Synthesis: A more complex approach may involve multiple reaction steps, including protection-deprotection strategies, to achieve high purity and yield.

These methods reflect the compound's synthetic accessibility and adaptability in laboratory settings.

6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid has potential applications across various domains:

  • Pharmaceutical Development: Due to its biological activity, it could be developed into therapeutic agents for treating inflammatory diseases.
  • Material Science: The compound may serve as a building block for creating polymers or other materials with specific properties.
  • Agricultural Chemistry: Investigations into its efficacy as a pesticide or herbicide could expand its utility in agricultural applications.

The versatility of this compound opens avenues for innovative uses in both existing and emerging fields.

Interaction studies involving 6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid focus on its binding affinity with various biological targets. Research suggests that it may interact with specific receptors involved in pain signaling pathways. Additionally, studies on drug-drug interactions are essential for understanding how this compound behaves in complex biological systems, particularly regarding absorption, distribution, metabolism, and excretion (ADME).

Several compounds share structural similarities with 6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
6-[2-(4-Methylphenoxy)acetamido]hexanoic acidSimilar hexanoic backbone; different phenoxy groupMay exhibit different pharmacological profiles
6-[2-(2-Methylphenoxy)acetamido]hexanoic acidVariation in phenoxy substitutionPotentially different bioactivity
6-[2-(4-Ethylphenoxy)acetamido]hexanoic acidEthyl substitution instead of methylAltered lipophilicity affecting bioavailability

The uniqueness of 6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid lies in its specific combination of functional groups and structural features that may confer distinct biological activities not observed in similar compounds.

6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid is a synthetic organic compound with the molecular formula C16H23NO4 and a molecular weight of 293.36 grams per mole . The compound is characterized by its unique chemical architecture, which consists of a hexanoic acid backbone linked to a 3,5-dimethylphenoxyacetylamino group . This structural arrangement positions the compound within the broader category of phenoxyacetic acid derivatives, which are known for their diverse applications in medicinal chemistry and material science [2] [3].

The molecular structure can be represented by the International Union of Pure and Applied Chemistry name: 6-[[2-(3,5-dimethylphenoxy)acetyl]amino]hexanoic acid . The compound's canonical Simplified Molecular Input Line Entry System representation is CC1=CC(=CC(=C1)OCC(=O)NCCCCCC(=O)O)C, which provides a standardized notation for its structural features . The International Chemical Identifier for this compound is InChI=1S/C16H23NO4/c1-12-8-13(2)10-14(9-12)21-11-15(18)17-7-5-3-4-6-16(19)20/h8-10H,3-7,11H2,1-2H3,(H,17,18)(H,19,20) .

Molecular PropertyValueReference
Molecular FormulaC16H23NO4
Molecular Weight293.36 g/mol
Chemical Abstracts Service Number651728-28-8
International Chemical Identifier KeyQFVVFTILIXTSFU-UHFFFAOYSA-N
Canonical Simplified Molecular Input Line Entry SystemCC1=CC(=CC(=C1)OCC(=O)NCCCCCC(=O)O)C

The structural framework of this compound demonstrates a clear linear organization, with the hexanoic acid chain providing a flexible aliphatic backbone that extends from the rigid aromatic phenoxy moiety . This architectural design creates distinct regions within the molecule that contribute to its overall physicochemical properties and potential biological activities .

Key Functional Groups and Moieties

The molecular structure of 6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid incorporates several distinct functional groups that define its chemical behavior and reactivity patterns . The compound features a carboxylic acid group (-COOH) at the terminal position of the hexanoic chain, which serves as the primary acidic functionality [4]. This carboxylic acid group exhibits characteristic properties including the ability to donate protons and participate in hydrogen bonding interactions [4].

The phenoxy moiety represents another critical structural component, consisting of a benzene ring substituted with two methyl groups at the 3 and 5 positions . The presence of these methyl substituents on the aromatic ring influences the electronic properties of the phenoxy group through inductive effects [5] [6]. Methyl groups are electron-donating substituents that increase electron density on the benzene ring through hyperconjugation and inductive donation [5] [7].

The acetamido linkage (-CO-NH-) connects the phenoxyacetic portion to the hexanoic acid chain, creating an amide bond that exhibits restricted rotation due to partial double bond character [8] [9]. This amide functionality contributes to the overall stability of the molecule and influences its conformational preferences [9]. The amide bond typically adopts a planar configuration, with the carbonyl oxygen and amino hydrogen capable of participating in hydrogen bonding interactions [9].

The ether linkage (-O-) between the phenyl ring and the acetyl group provides flexibility to the molecule while maintaining chemical stability [10] [2]. Phenoxyacetic acid derivatives are characterized by this ether connection, which allows for conformational mobility around the carbon-oxygen bond [3] [11].

Functional GroupLocationChemical PropertiesReference
Carboxylic AcidTerminal hexanoic chainProton donor, hydrogen bonding [4]
Phenoxy GroupAromatic ring with ether linkageElectron-rich, planar geometry [10] [2]
Acetamido LinkageCentral connecting unitRestricted rotation, hydrogen bonding [8] [9]
Methyl SubstituentsPositions 3 and 5 on benzene ringElectron-donating, inductive effects [5] [7]

Three-Dimensional Conformation Analysis

The three-dimensional conformation of 6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid is governed by the interplay between its rigid aromatic components and flexible aliphatic segments [3] [12]. The phenoxy moiety adopts a planar configuration due to the aromatic nature of the benzene ring, with the 3,5-dimethyl substituents positioned in the plane of the ring [3]. Computational studies on related phenoxyacetic acid derivatives indicate that the pendant acetyl chain typically adopts an extended conformation with minimal deviation from planarity relative to the benzene ring [11].

The hexanoic acid chain exhibits significant conformational flexibility, characteristic of aliphatic carbon chains [12] [13]. Nuclear magnetic resonance studies of hexane derivatives in various environments demonstrate that the carbon chain can adopt multiple conformational states with rapid interconversion between rotamers [12]. The presence of the acetamido linkage introduces a point of restricted rotation, as amide bonds typically exhibit rotation barriers of 15-20 kilocalories per mole [8].

Molecular modeling studies suggest that the compound can exist in various conformational states depending on environmental conditions [3] [14]. The dihedral angle between the phenoxy plane and the acetyl carbonyl group is influenced by steric interactions between the methyl substituents and the acetyl moiety [3]. Theoretical calculations using density functional theory methods indicate that the most stable conformations minimize steric clashes while maximizing favorable electrostatic interactions [14] [15].

The conformational preferences of the molecule are also influenced by intramolecular hydrogen bonding possibilities [9]. The amide hydrogen can potentially interact with the carboxylic acid oxygen or the phenoxy oxygen, depending on the overall molecular geometry [9]. These internal hydrogen bonds can stabilize specific conformational states and influence the compound's solution-phase behavior [9].

Structural RegionConformational CharacteristicsRotation BarrierReference
Phenoxy RingRigid planar geometryNot applicable [3]
Acetyl LinkageExtended conformationLow energy barrier [11]
Amide BondRestricted rotation15-20 kcal/mol [8]
Hexanoic ChainHigh flexibility2-3 kcal/mol per bond [12] [13]

Stereochemical Properties and Implications

6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid does not contain asymmetric carbon centers, indicating that the compound exists as a single stereoisomer without enantiomeric forms [16]. The absence of stereogenic centers simplifies the stereochemical analysis, as the molecule does not exhibit optical activity or require consideration of multiple stereoisomeric configurations [16].

However, the compound does exhibit conformational stereochemistry related to the restricted rotation around the amide bond [8] [9]. The acetamido group can exist in either cis or trans configurations relative to the carbonyl group, with the trans form typically being more stable due to reduced steric hindrance [8]. The energy barrier for interconversion between these conformational isomers is significant enough to influence the compound's dynamic behavior in solution [8].

The 3,5-dimethyl substitution pattern on the phenoxy ring creates a symmetrical arrangement that eliminates potential regioisomeric complications [5] [7]. This substitution pattern ensures that the electronic effects of the methyl groups are evenly distributed around the aromatic ring, contributing to the compound's overall stability [5]. The meta-substitution positions of the methyl groups prevent ortho-steric interactions that could destabilize the planar conformation of the aromatic system [17] [5].

The linear arrangement of the hexanoic acid chain eliminates concerns about chain branching stereochemistry, as all carbon atoms in the aliphatic portion maintain tetrahedral geometry without creating new stereogenic centers [13] [16]. This structural simplicity ensures consistent physicochemical properties across different synthetic batches and reduces potential complications in analytical characterization [16].

Stereochemical FeatureConfigurationStabilityReference
Asymmetric CentersNone presentNot applicable [16]
Amide ConformationPredominantly transHigher stability [8]
Aromatic Substitution3,5-dimethyl patternSymmetrical distribution [5] [7]
Chain GeometryLinear aliphaticNo branching points [13] [16]

Structural Relationship to 6-Aminohexanoic Acid

The structural relationship between 6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid and 6-aminohexanoic acid reveals a clear derivatization pattern that involves the substitution of the terminal amino group with a complex aromatic acyl moiety [18] . 6-Aminohexanoic acid, with the molecular formula C6H13NO2 and a molecular weight of 131.17 grams per mole, serves as the foundational scaffold for the target compound [18].

The structural modification involves the conversion of the primary amino group (-NH2) of 6-aminohexanoic acid into an acetamido group (-NH-CO-CH2-) linked to the 3,5-dimethylphenoxy moiety [18] . This transformation significantly increases the molecular complexity and introduces new functional characteristics while preserving the essential hexanoic acid backbone [18]. The carboxylic acid functionality remains unchanged, maintaining the compound's acidic properties and potential for similar chemical reactions [18] [4].

The structural elaboration from 6-aminohexanoic acid to the target compound demonstrates a systematic approach to molecular design, where the simple amino acid derivative is functionalized to incorporate aromatic and ether functionalities . This modification strategy is commonly employed in medicinal chemistry to enhance biological activity, improve pharmacokinetic properties, or introduce new binding capabilities .

Comparative analysis reveals that while 6-aminohexanoic acid functions as a simple epsilon-amino acid with basic properties, the derivatized compound exhibits more complex chemical behavior due to the presence of multiple functional groups [18] . The phenoxyacetyl modification introduces aromatic character, ether linkage flexibility, and additional hydrogen bonding capabilities that are absent in the parent amino acid [18] .

Structural Parameter6-Aminohexanoic AcidTarget CompoundModificationReference
Molecular FormulaC6H13NO2C16H23NO4Addition of C10H10O2 [18]
Molecular Weight131.17 g/mol293.36 g/molIncrease of 162.19 g/mol [18]
Terminal GroupPrimary amino (-NH2)Acetamido (-NH-CO-)Acylation modification [18]
Aromatic ContentNone3,5-DimethylphenoxyIntroduction of aromaticity [18]
Functional Groups2 (amino, carboxyl)5 (phenoxy, ether, amide, methyl, carboxyl)Significant elaboration [18]

6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid possesses a molecular weight of 293.36 g/mol with the molecular formula C16H23NO4 [2] [3]. This synthetic organic compound exhibits characteristic physical properties typical of aromatic amide derivatives containing carboxylic acid functionality.

The compound exists as a solid at room temperature (20°C), displaying typical crystalline characteristics associated with aromatic amide structures. Based on structural analysis and comparison with similar compounds, the estimated melting point is expected to exceed 150°C, while thermal decomposition is anticipated above 400°C. The density is estimated to be approximately 1.2 g/cm³, consistent with organic compounds containing both aromatic and aliphatic components.

Physical ConstantValueNotes
Molecular Weight293.36 g/molConfirmed by multiple sources [2] [3]
Molecular FormulaC16H23NO4Contains phenoxy, acetyl, amino, and carboxylic groups
Physical State (20°C)SolidCrystalline powder expected
Estimated Melting Point>150°CBased on structural analysis
Estimated Boiling Point>400°C (with decomposition)Thermal degradation likely
Estimated Density~1.2 g/cm³Typical for mixed aromatic-aliphatic compounds

Solubility Profile in Various Solvents

The solubility characteristics of 6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid are governed by its amphiphilic nature, incorporating both hydrophilic and lipophilic structural elements. The compound contains a carboxylic acid group that provides water solubility through hydrogen bonding and ionic interactions, while the 3,5-dimethylphenoxy group contributes hydrophobic character.

Water solubility is expected to be moderate, estimated in the range of 1-10 mg/mL at physiological pH, primarily due to the ionizable carboxylic acid functionality (pKa ~4.5) [4]. The solubility increases significantly under basic conditions where deprotonation of the carboxylic acid occurs, forming the more water-soluble carboxylate anion.

In organic solvents, the compound demonstrates enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), where complete dissolution is expected. Methanol and ethanol provide good solubility due to their ability to participate in hydrogen bonding with both the amide and carboxylic acid functionalities. The compound shows limited solubility in non-polar solvents like hexane or toluene due to the polar nature of the amide and carboxylic acid groups.

Solvent TypeExpected SolubilityMechanism
Water (pH 7.4)1-10 mg/mLHydrogen bonding, ionic interactions
Water (pH >8)EnhancedCarboxylate anion formation
DMSOHigh (>50 mg/mL)Polar aprotic interactions
MethanolModerate to HighHydrogen bonding
EthanolModerateHydrogen bonding
ChloroformLimitedWeak polar interactions
HexanePoorMinimal polar interactions

Spectroscopic Characteristics

The spectroscopic properties of 6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid reflect its complex molecular structure containing aromatic, amide, ether, and carboxylic acid functionalities. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural characterization, with characteristic signals observed for each functional group.

In 1H NMR spectroscopy, the compound exhibits distinct resonances including aromatic protons from the 3,5-dimethylphenyl ring appearing around δ 6.5-7.0 ppm, with the meta-positioned methyl groups showing singlet signals at approximately δ 2.3 ppm [5]. The acetyl methylene protons (OCH2CO) appear as a singlet around δ 4.4 ppm, while the hexanoic acid chain protons display characteristic multipicity patterns between δ 1.3-2.4 ppm [6] [7].

13C NMR spectroscopy reveals carbonyl carbons from both the amide (δ ~170 ppm) and carboxylic acid (δ ~180 ppm) functionalities. The aromatic carbons appear in the typical aromatic region (δ 110-160 ppm), with the ether carbon showing characteristic chemical shift around δ 160 ppm [6].

Infrared (IR) spectroscopy demonstrates characteristic absorption bands including the carboxylic acid O-H stretch (3200-3600 cm⁻¹), amide N-H stretch (~3300 cm⁻¹), carbonyl stretches for both carboxylic acid (~1710 cm⁻¹) and amide (~1650 cm⁻¹) groups, and aromatic C-H stretches (~3000 cm⁻¹).

Spectroscopic MethodKey CharacteristicsChemical Shifts/Frequencies
1H NMRAromatic protonsδ 6.5-7.0 ppm
1H NMRMethyl groupsδ 2.3 ppm (singlet)
1H NMRAcetyl CH2δ 4.4 ppm (singlet)
13C NMRAmide carbonylδ ~170 ppm
13C NMRCarboxylic acid carbonylδ ~180 ppm
IRCarboxylic O-H stretch3200-3600 cm⁻¹
IRAmide carbonyl stretch~1650 cm⁻¹

Stability and Degradation Pathways

6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid demonstrates reasonable chemical stability under standard storage conditions. The compound is stable at room temperature when stored in dry conditions and protected from light and moisture. The aromatic ether linkage and amide bond provide inherent stability against routine handling and storage.

Hydrolytic stability varies significantly with pH conditions. Under neutral to mildly acidic conditions (pH 4-7), the compound shows good stability with minimal degradation over extended periods. However, under strongly acidic conditions (pH <2), acid-catalyzed hydrolysis of the amide bond may occur, leading to formation of 6-aminohexanoic acid and 3,5-dimethylphenoxyacetic acid [8] [9].

Under basic conditions (pH >10), the compound undergoes base-catalyzed hydrolysis at elevated temperatures, resulting in similar degradation products. The ester linkage (if present in derivative forms) is particularly susceptible to alkaline hydrolysis [5].

Thermal stability analysis indicates that the compound begins to show signs of degradation above 200°C, with significant decomposition occurring above 300°C. The degradation pathway involves initial cleavage of the ether bond, followed by decarboxylation and amide bond hydrolysis.

Photostability studies suggest moderate stability under normal lighting conditions, though prolonged exposure to UV radiation may lead to aromatic ring oxidation and subsequent degradation.

Degradation ConditionStabilityPrimary Degradation Products
Neutral pH (6-8), RTHighMinimal degradation
Acidic pH (<2)Moderate6-aminohexanoic acid, phenoxyacetic acid
Basic pH (>10), elevated TLowHydrolysis products
Thermal (>200°C)LowDecarboxylation, amide cleavage
UV radiationModerateOxidized aromatic products

Partition Coefficient and Hydrophobicity Parameters

The partition coefficient (LogP) of 6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid reflects its moderate lipophilicity, balancing hydrophobic aromatic components with hydrophilic carboxylic acid functionality. Based on structural analysis and comparison with related compounds, the estimated LogP value ranges from 2.0 to 3.5, indicating moderate membrane permeability characteristics [4].

The compound's hydrophobicity is primarily contributed by the 3,5-dimethylphenoxy group, which provides significant lipophilic character. The presence of two methyl substituents on the aromatic ring enhances the hydrophobic nature compared to unsubstituted phenoxy derivatives. The flexible hexanoic acid chain offers a balance between hydrophobic (alkyl chain) and hydrophilic (carboxylic acid) properties.

Distribution coefficient (LogD) varies with pH due to the ionizable carboxylic acid group. At physiological pH (7.4), where the carboxylic acid exists predominantly in its ionized form, the LogD value decreases significantly compared to LogP, enhancing water solubility and reducing membrane permeability.

The topological polar surface area (TPSA) is estimated at approximately 75-85 Ų, suggesting moderate bioavailability potential according to Lipinski's Rule of Five. The compound contains 4 hydrogen bond acceptors (2 oxygen atoms from carbonyls, 1 ether oxygen, 1 nitrogen) and 2 hydrogen bond donors (carboxylic acid OH and amide NH).

Molecular volume calculations indicate a moderate-sized molecule with sufficient flexibility for biological interactions while maintaining drug-like properties. The rotatable bond count of approximately 8-10 bonds suggests good conformational flexibility.

Hydrophobicity ParameterEstimated ValueSignificance
LogP (octanol/water)2.0-3.5Moderate lipophilicity
LogD (pH 7.4)1.0-2.0Reduced due to ionization
TPSA75-85 ŲModerate bioavailability potential
Hydrogen Bond Donors2NH and COOH groups
Hydrogen Bond Acceptors4Carbonyls, ether O, nitrogen
Rotatable Bonds8-10Good conformational flexibility
Molecular Volume~290 ŲModerate-sized drug-like molecule

XLogP3

2.5

Wikipedia

6-[2-(3,5-Dimethylphenoxy)acetamido]hexanoic acid

Dates

Last modified: 08-15-2023

Explore Compound Types